Boc,bzl-D-ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-benzyl-D-alanine is a compound used primarily in peptide synthesis. It is a derivative of D-alanine, an amino acid, and is protected by a tert-butyloxycarbonyl (Boc) group at the amino terminus and a benzyl (Bzl) group at the carboxyl terminus. This compound is often used in solid-phase peptide synthesis to prevent unwanted side reactions and to facilitate the formation of peptide bonds.
Mechanism of Action
Target of Action
Boc,bzl-D-ala-OH is a protected form of the amino acid D-alanine. The primary targets of this compound are proteins and peptides that require the incorporation of D-alanine during their synthesis .
Mode of Action
The compound acts as a building block in peptide synthesis. It is used in the formation of amide bonds, a fundamental reaction in organic synthesis . The Boc (tert-butoxycarbonyl) group protects the amino group, and the benzyl (Bzl) group protects the carboxyl group of D-alanine. These protecting groups prevent unwanted side reactions during peptide synthesis .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis. It is used in both solution and solid-phase peptide synthesis, contributing to the formation of linear and cyclic peptides . The compound plays a crucial role in the synthesis of complex natural products such as ramoplanin A2, ramoplanose aglycon, ustiloxin, and teicoplanin aglycon .
Result of Action
The result of the action of this compound is the successful incorporation of D-alanine into peptide chains with minimal side reactions. This leads to the synthesis of the desired peptide with the correct sequence and stereochemistry .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis. Factors such as temperature, solvent, and the presence of other reagents can affect the efficiency of amide bond formation and the stability of the compound . The compound is designed to be stable under a wide range of conditions, making it a versatile tool in peptide synthesis.
Biochemical Analysis
Biochemical Properties
The role of Boc,bzl-D-ala-OH in biochemical reactions primarily involves the formation of peptide bonds. The Boc and Bzl protecting groups allow for the controlled formation of these bonds, preventing unwanted side reactions
Cellular Effects
The effects of this compound on cells and cellular processes are largely related to its role in peptide synthesis. By facilitating the controlled formation of peptide bonds, it contributes to the production of proteins, which are crucial for various cellular functions
Molecular Mechanism
The molecular mechanism of this compound involves its participation in peptide bond formation during peptide synthesis. The Boc and Bzl groups serve as protecting groups, preventing the amino and carboxyl groups from reacting prematurely . Upon removal of these protecting groups, the amino and carboxyl groups are free to form peptide bonds with other amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-benzyl-D-alanine can be synthesized through a series of chemical reactions. The synthesis typically begins with the protection of the amino group of D-alanine using a tert-butyloxycarbonyl (Boc) group. This is followed by the protection of the carboxyl group with a benzyl (Bzl) group. The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and reagents like diisopropylethylamine (DIPEA) and trifluoroacetic acid (TFA) for deprotection steps .
Industrial Production Methods
In industrial settings, the synthesis of Boc-benzyl-D-alanine is scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient production of large quantities of the compound. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is anchored to a resin and built up step-by-step through iterative cycles of coupling and deprotection .
Chemical Reactions Analysis
Types of Reactions
Boc-benzyl-D-alanine undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Bzl protecting groups using acids like TFA.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HATU or DIC.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogenation or acidic conditions can remove the benzyl group.
Major Products
The major products formed from these reactions are peptides, which are chains of amino acids linked by peptide bonds. The specific sequence and length of the peptide depend on the intended application and the amino acids used in the synthesis .
Scientific Research Applications
Boc-benzyl-D-alanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides for research and therapeutic purposes.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Comparison with Similar Compounds
Similar Compounds
Boc-L-alanine: Similar to Boc-benzyl-D-alanine but uses L-alanine instead of D-alanine.
Boc-D-alanine: Lacks the benzyl group, making it less protected but easier to deprotect.
Boc-L-phenylalanine: Contains a phenyl group instead of a benzyl group, offering different steric and electronic properties.
Uniqueness
Boc-benzyl-D-alanine is unique due to its combination of Boc and Bzl protecting groups, which provide robust protection during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides where multiple protecting groups are required to prevent side reactions .
Properties
IUPAC Name |
(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(13(17)18)16(14(19)20-15(2,3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,17,18)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGPVQDUOSMACR-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.